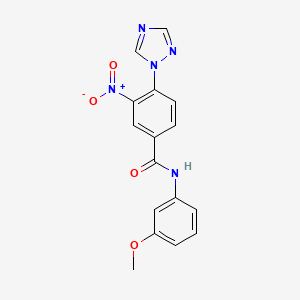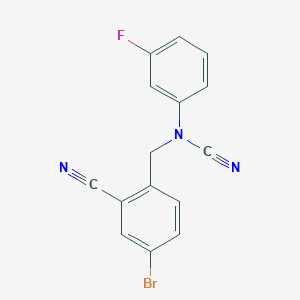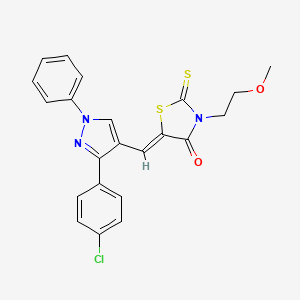
1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic molecule that belongs to the class of quinolines. Quinolines and their derivatives are of significant interest due to their diverse pharmacological properties and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives synthesized for the purpose of studying their chemical and physical properties, as well as their potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that include the formation of C-C and C-N bonds. For instance, a related compound, 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one, was synthesized using a one-pot C-C and C-N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water without using any metal catalyst, highlighting the eco-friendly aspect of the synthesis . Similarly, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involved steps such as allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, was elucidated using single crystal X-ray diffraction studies . These techniques are crucial for determining the precise molecular geometry, confirming the identity of the synthesized compounds, and understanding the tautomeric equilibria, as was done for functionalized 4-hydroxyquinolines .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through steps like substitution, nitration, reduction, cyclization, and chlorination is an example of the complexity of reactions that quinoline derivatives can participate in . These reactions are essential for modifying the chemical structure and introducing functional groups that can alter the physical and chemical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, fluoro, and benzyl groups can affect these properties. For instance, the thermal stabilities of transition metal complexes of a quinazolinone ligand were studied to understand the behavior of the compound under different temperatures . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state properties of these compounds, as seen in the crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole .
Aplicaciones Científicas De Investigación
Fluorophores and Luminescence
Research has shown interest in derivatives of benzyl-6-fluoroquinolinone compounds for their potential use as fluorophores. Studies on similar structures have highlighted their solvent-dependent fluorescence emission, demonstrating quenching effects upon interaction with polyhydroxy compounds due to hydrogen bonding interactions. These properties are crucial for developing new fluorescent materials for biochemical applications, indicating potential applications of 1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in similar areas (Tamuly et al., 2006).
Pharmaceutical Applications
The compound's structural motif is closely related to quinazoline and quinoline derivatives, which have been extensively studied for their pharmaceutical properties, including antimicrobial, antifungal, and anticancer activities. For instance, derivatives of quinoline have been synthesized for evaluation against Mycobacterium tuberculosis, showcasing the importance of fluorinated compounds in enhancing pharmaceutical efficacy (Senthilkumar et al., 2008).
Synthetic Methodologies
The synthesis of structurally related compounds provides insights into potential applications of 1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in drug discovery and material science. For example, methodologies involving the rhodium-catalyzed C-H activation of arenes/alkenes for coupling with difluorovinyl tosylate facilitate the synthesis of fluorinated heterocycles, relevant for the development of new materials and pharmaceuticals (Wu et al., 2017).
Propiedades
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-10-7-17(8-11-19)23(27)21-15-26(14-16-5-3-2-4-6-16)22-12-9-18(25)13-20(22)24(21)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWZUAKYSSDGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)


![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)